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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 119Sn Nuclear Magnetic Resonance (NMR)

spectroscopy as a powerful analytical tool for the structural elucidation and characterization of

organotin compounds. It offers a comparison with alternative techniques and presents

supporting experimental data to aid in methodological selection for research, quality control,

and drug development applications.

Introduction to 119Sn NMR Spectroscopy
119Sn NMR spectroscopy is a highly effective technique for investigating the chemical

environment of tin atoms in organometallic compounds.[1] The tin nucleus possesses several

NMR-active isotopes, with 119Sn being the most commonly utilized due to its favorable

sensitivity and natural abundance.[2] This method provides valuable insights into the

coordination number of the tin center, the nature of the organic and inorganic ligands, and the

overall molecular geometry in solution.[1][3][4]

Key Principles and Parameters
The utility of 119Sn NMR spectroscopy lies in the analysis of two primary parameters: chemical

shifts (δ) and coupling constants (J).
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Chemical Shifts (δ): The chemical shift of a 119Sn nucleus is highly sensitive to its electronic

environment. A key factor influencing the chemical shift is the coordination number of the tin

atom. As the coordination number increases, the tin nucleus becomes more shielded, resulting

in an upfield shift (to lower ppm values) of the resonance signal.[1][4] This correlation is a

powerful diagnostic tool for determining the geometry around the tin center in solution.[3][4]

The vast range of 119Sn chemical shifts, spanning over 5000 ppm, allows for the clear

distinction of various organotin species.[5]

Coupling Constants (J): Spin-spin coupling between the 119Sn nucleus and other NMR-active

nuclei, such as 1H and 13C, provides crucial information about the bonding and connectivity

within the molecule. The magnitude of these coupling constants, particularly one-bond

(¹J(119Sn, 13C)) and two-bond (²J(119Sn, ¹H)) couplings, is related to the s-character of the

tin-carbon and tin-hydrogen bonds, respectively, which in turn reflects the hybridization and

geometry of the tin atom.[5]

Data Presentation: A Comparative Analysis
The following tables summarize typical 119Sn NMR chemical shift ranges and coupling

constants for organotin compounds with varying coordination numbers.

Table 1: Typical 119Sn NMR Chemical Shift Ranges for Organotin Compounds

Coordination Number Geometry
Typical Chemical Shift
Range (δ, ppm)

4 Tetrahedral +200 to -60

5 Trigonal bipyramidal -90 to -330[4]

6 Octahedral -125 to -515[4]

Note: Chemical shifts are referenced to external tetramethyltin (Me₄Sn).

Table 2: Representative Coupling Constants for Organotin Compounds
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Coupling Constant Typical Range (Hz) Structural Information

¹J(¹¹⁹Sn, ¹³C) 300 - 1000
Provides insight into the Sn-C

bond and hybridization.

²J(¹¹⁹Sn, ¹H) 40 - 80
Reflects the geometry and

substitution at the tin center.

¹J(¹¹⁹Sn, ¹H) 1750 - 3000[2]
Observed in organotin

hydrides.

¹J(¹¹⁹Sn, ³¹P) 50 - 2400[2]

Useful for characterizing

organotin phosphine

complexes.

Experimental Protocols
Acquiring high-quality 119Sn NMR spectra requires careful attention to experimental

parameters. Below is a detailed methodology for a typical experiment.

1. Sample Preparation:

Dissolve 10-50 mg of the organotin compound in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence the

coordination number of the tin atom.[1]

Ensure the sample is homogeneous and free of particulate matter.

Use an external reference standard, typically tetramethyltin (Me₄Sn), in a sealed capillary to

avoid contamination and reactivity issues.

2. NMR Spectrometer Setup and Data Acquisition:

The experiment is performed on a high-field NMR spectrometer equipped with a broadband

probe.

Tune and match the probe to the 119Sn frequency (e.g., 186.5 MHz on a 500 MHz

spectrometer).
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Set the spectral width to encompass the expected chemical shift range of the organotin

compound (a wide spectral width of ~200-300 ppm is a good starting point).

Use a pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) to

simplify the spectrum and improve the signal-to-noise ratio.

The acquisition time is typically set to 1-2 seconds.

A relaxation delay of 2-5 seconds is generally sufficient, but may need to be optimized based

on the T₁ relaxation time of the tin nucleus.

The number of scans will depend on the concentration of the sample and the desired signal-

to-noise ratio. For moderately concentrated samples, 128 to 1024 scans are often adequate.

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Reference the spectrum to the external Me₄Sn standard (δ = 0 ppm).

Integrate the signals to obtain quantitative information.

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in 119Sn

NMR spectroscopy.
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Caption: Experimental workflow for 119Sn NMR spectroscopy.
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Caption: Relationship between molecular structure and 119Sn NMR parameters.

Comparison with Alternative Techniques
While 119Sn NMR is a powerful tool, other analytical techniques are also employed for the

characterization of organotin compounds. The choice of method depends on the specific

analytical question.
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Technique Advantages Disadvantages

119Sn NMR Spectroscopy

- Provides detailed structural

information in solution.[3][4] -

Directly probes the tin center. -

Non-destructive.[6][7] - Can

provide information on

dynamic processes.

- Relatively low sensitivity

compared to mass

spectrometry.[6][7] - Requires

soluble samples. - Can be

time-consuming for dilute

samples.

Mass Spectrometry (GC-MS,

LC-MS)

- High sensitivity and

selectivity.[6][7] - Excellent for

trace analysis and

quantification. - Can be

coupled with chromatography

for complex mixture analysis.

- Provides information on

molecular weight and

fragmentation, but limited

direct structural information

about the tin coordination

sphere. - Destructive

technique.[7] - May require

derivatization (for GC-MS).

X-ray Crystallography
- Provides definitive solid-state

structure.

- Requires a single crystal of

suitable quality. - The solid-

state structure may not be

representative of the structure

in solution.

Mössbauer Spectroscopy

- Sensitive to the oxidation

state and coordination

environment of tin in the solid

state.

- Requires a solid sample. -

Specialized instrumentation.

Applications in Drug Development
Organotin compounds have garnered significant interest in drug development, particularly as

potential anticancer agents.[3][8][9][10] Their biological activity is often linked to their structure

and coordination chemistry. 119Sn NMR spectroscopy plays a crucial role in this field by:

Confirming the structure of newly synthesized organotin-based drug candidates.[3]

Investigating the solution-state behavior of these compounds, which is critical for

understanding their interactions with biological targets.[8]
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Assessing the stability of organotin complexes under physiologically relevant conditions.

Studying the coordination of organotin compounds to biomolecules, such as amino acids and

peptides, to elucidate their mechanism of action.[8]

For instance, the cytotoxicity of certain organotin compounds has been shown to correlate with

their coordination geometry, which can be readily determined by 119Sn NMR.[3][9] The ability

to monitor changes in the tin chemical shift upon interaction with potential biological ligands

provides invaluable information for the rational design of more effective and selective

organotin-based therapeutics.

In conclusion, 119Sn NMR spectroscopy is an indispensable tool for researchers and scientists

working with organotin compounds. Its ability to provide detailed structural and dynamic

information in solution makes it particularly valuable in the field of drug development, where

understanding the behavior of these compounds in a biological context is paramount. By

complementing other analytical techniques, 119Sn NMR provides a comprehensive picture of

the chemistry of organotin compounds, paving the way for the design of novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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